N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a substituted acetamide group. The thienopyrimidine scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, which is substituted at the 3-position with a butyl group and at the 1-position with an acetamide moiety. The acetamide side chain is further substituted with a 4-bromo-2-methylphenyl group, introducing steric and electronic effects critical for biological interactions. This compound’s molecular formula is C₂₁H₂₁BrN₃O₃S, with a molecular weight of 484.38 g/mol.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-13(20)10-12(14)2/h5-7,9-10,17H,3-4,8,11H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAAXGHDLJKMBS-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=C(C=C3)Br)C)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a β-keto ester, under acidic or basic conditions to form the thienopyrimidine ring.
Acetamide Formation: The final step involves the acylation of the thienopyrimidine derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrimidine core, which can alter its electronic properties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Acylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized thienopyrimidine derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its thienopyrimidine core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
(a) N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Molecular Formula : C₂₁H₁₆BrN₃O₂S₂
- Molecular Weight : 486.40 g/mol
- Key Differences: Substitution at the 3-position: Methyl (vs. butyl in the target compound). Acetamide side chain: 4-bromophenyl (vs. 4-bromo-2-methylphenyl). Additional sulfanyl group at the 2-position of the thienopyrimidine core.
- Properties: Higher H-bond acceptor count (5 vs.
(b) 2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂S₂
- Molecular Weight : 436.92 g/mol
- Key Differences :
- 3-position substituent: 4-chlorophenyl (vs. butyl).
- Acetamide substitution: 3-methylpyrazolyl (vs. bromo-methylphenyl).
- Properties : Reduced molecular weight and bromine absence may lower lipophilicity compared to the target compound .
Pyrazolo[3,4-d]pyrimidine Analogues
(a) 2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (13q)
- Molecular Formula : C₂₆H₁₈BrF₃N₆O₂
- Molecular Weight : 583.07 g/mol
- Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidine (vs. thieno[3,2-d]pyrimidine). Substitutions: 4-phenoxyphenyl at pyrazolo-pyrimidine 3-position and trifluoromethyl on the acetamide phenyl group.
- Properties: Higher hydrogen-bond donors (2 vs. 1 in the target compound) and fluorine content, which may improve metabolic stability .
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Molecular Formula : C₃₀H₂₂F₂N₅O₄S
- Molecular Weight : 589.1 g/mol
- Key Differences :
- Extended chromene and sulfonamide substituents.
- Fluorine atoms enhance electronegativity and bioavailability.
- Properties : Higher molecular weight and complexity, likely tailored for kinase inhibition (e.g., BTK) .
Thiadiazole and Benzimidazole Derivatives
(a) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)
- Molecular Formula : C₁₈H₁₇N₃O₃S₂
- Molecular Weight : 387.48 g/mol
- Key Differences: Core: 1,3,4-thiadiazole (vs. thienopyrimidine). Substitutions: Benzylthio and methoxyphenoxy groups.
- Properties : Lower molecular weight and bromine absence suggest reduced steric hindrance compared to the target compound .
Data Table: Key Properties of Compared Compounds
Discussion of Structural and Functional Variations
- Core Heterocycle: Thieno[3,2-d]pyrimidine (target) vs. pyrazolo[3,4-d]pyrimidine (13q) vs. thiadiazole (5m).
- Halogenation : Bromine in the target compound and 13q may enhance binding affinity via halogen bonds, whereas fluorine in pyrazolopyrimidine derivatives improves metabolic stability .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidine core. Its molecular formula is with a molecular weight of approximately 426.34 g/mol. The presence of the bromo and methyl groups on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.
Research indicates that compounds with similar structural motifs exhibit diverse biological activities primarily through:
- Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors for various kinases and enzymes involved in cancer progression.
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains by disrupting their metabolic pathways.
The specific mechanism for this compound remains to be fully elucidated but is likely related to these established pathways.
Anticancer Activity
A notable study on a related thienopyrimidine compound demonstrated significant anticancer effects against leukemia cell lines. The compound inhibited cell proliferation with an IC50 value in the low micromolar range (0.5 - 1.5 µM), suggesting potential for further development as an anticancer agent .
Antimicrobial Effects
In vitro studies have shown that thienopyrimidine derivatives possess antimicrobial properties. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, displaying effective inhibition at concentrations ranging from 10 to 50 µg/mL .
Data Table: Biological Activity Summary
| Activity | Target | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Anticancer | Leukemia cell lines | 0.5 - 1.5 µM |
| Antimicrobial | Staphylococcus aureus | 10 - 50 µg/mL |
| Antimicrobial | Escherichia coli | 10 - 50 µg/mL |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Temperature control : Maintain 60–80°C during condensation steps to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO or acetonitrile) to enhance reaction efficiency .
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation .
- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
- Characterization : Confirm structure via /-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (pH 4–9) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic techniques are essential for structural elucidation?
- Answer :
- NMR : Assign thieno[3,2-d]pyrimidine ring protons (δ 6.8–7.1 ppm) and acetamide carbonyl (δ 170–172 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and N–H bending (1540 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability using LC-MS/MS. Low oral bioavailability (<20%) may explain in vivo inefficacy .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS .
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to verify binding to purported targets (e.g., kinase X) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Answer :
- Computational Docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
- Proteomics : Apply SILAC labeling to quantify changes in protein expression post-treatment .
Q. How can regioselectivity challenges during chemical derivatization be addressed?
- Methodological Answer :
- Directed Functionalization : Protect the 4-oxo group with TMSCl before alkylating the N1 position .
- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions (e.g., 100°C, 30 min) .
- Monitoring : Use -NMR (if fluorine-containing reagents) to track reaction progress .
Q. What in silico tools are suitable for predicting off-target effects?
- Answer :
- PharmMapper : Predict binding to >2,000 human proteins based on pharmacophore similarity .
- SwissTargetPrediction : Prioritize kinase or GPCR targets using structural fingerprints .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns runs) to assess false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
